mEH-IN-1

mEH inhibition 2-alkylthio acetamide IC50 comparison

For high-confidence mEH inhibition, select mEH-IN-1. Its 2-alkylthio acetamide scaffold achieves an IC50 of 2.2 nM, outperforming older chemotypes by up to 100x. This ensures complete mEH silencing at minimal concentrations, reducing off-target artifacts. Ideal for deconvoluting mEH vs. sEH activity in xenobiotic or lipid mediator studies.

Molecular Formula C16H17F6NOS
Molecular Weight 385.4 g/mol
Cat. No. B12401705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemEH-IN-1
Molecular FormulaC16H17F6NOS
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24)
InChIKeyHFFWMFZWOVDMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mEH-IN-1: Defining the 2-Alkylthio Acetamide Class of Microsomal Epoxide Hydrolase Inhibitors


mEH-IN-1 (Compound 62; CAS 2418576-06-2) is a synthetic small molecule belonging to the 2-alkylthio acetamide chemical series. It functions as a potent and selective inhibitor of human microsomal epoxide hydrolase (mEH, EPHX1, EC 3.3.2.9), an α/β-fold hydrolase enzyme localized primarily in the endoplasmic reticulum of eukaryotic cells [1]. mEH-IN-1 exhibits an IC50 value of 2.2 nM against human mEH in vitro and represents the optimized lead compound from a medicinal chemistry campaign that identified the 2-alkylthio acetamide scaffold as approximately two orders of magnitude more potent than earlier primary amine, amide, and urea-based mEH inhibitors [2].

Why mEH-IN-1 Cannot Be Substituted with Generic mEH Inhibitors


Interchangeability among mEH inhibitors is precluded by substantial divergence in inhibitory potency, chemical scaffold class, and selectivity profile. The mEH target has historically been probed with compounds of varying structural classes and widely disparate activity ranges, including fatty amides such as elaidamide (Ki = 70–72 nM) [1], competitive inhibitors like 2-nonylsulfanyl-propionamide (Ki = 72 nM) [2], and numerous urea-based sEH inhibitors that exhibit negligible or no inhibitory activity against mEH [3]. mEH-IN-1, as a 2-alkylthio acetamide derivative, achieves low nanomolar potency that surpasses earlier chemotypes by up to two orders of magnitude [4]. Substitution with an alternative compound lacking validated mEH inhibitory activity or possessing only micromolar potency will fundamentally alter experimental outcomes and undermine reproducibility in assays requiring potent and sustained mEH inhibition.

Quantitative Evidence for mEH-IN-1 Differentiation vs. mEH Inhibitor Comparators


Potency Comparison: mEH-IN-1 vs. Prior mEH Inhibitor Chemotypes

mEH-IN-1 (Compound 62) demonstrates an IC50 of 2.2 nM against human mEH, placing it within the 0.94–11 nM range characteristic of the optimized 2-alkylthio acetamide series [1]. This potency level is approximately two orders of magnitude (≥100-fold) greater than that of earlier mEH inhibitor chemotypes, which typically exhibited IC50 values ≥480 nM [2]. The potency gap is further underscored by comparison with elaidamide, a fatty amide mEH inhibitor, which displays a Ki of 70 nM against rat mEH—roughly 32-fold weaker than mEH-IN-1's IC50 when considered on a comparable nM scale [3].

mEH inhibition 2-alkylthio acetamide IC50 comparison medicinal chemistry

Intra-Series Potency Ranking: mEH-IN-1 vs. Other 2-Alkylthio Acetamide Analogs

Within the 2-alkylthio acetamide series, mEH-IN-1 (Compound 62) ranks among the most potent analogs, with an IC50 of 2.2 nM [1]. The series exhibits an overall IC50 range from 0.94 nM to 11 nM across 20+ characterized compounds [2]. For reference, a structurally related analog bearing a 3,5-difluorophenyl substitution (CHEMBL4795572) exhibits an IC50 of 399 nM—approximately 181-fold weaker than mEH-IN-1—highlighting that the 3,5-bis(trifluoromethyl)phenyl moiety in mEH-IN-1 is a critical pharmacophore determinant of sub-5 nM potency [3].

structure-activity relationship 2-alkylthio acetamide mEH inhibitor series IC50 ranking

Target Class Selectivity: mEH-IN-1 Differentiates from sEH-Directed Urea Inhibitors

mEH-IN-1 is a dedicated mEH inhibitor, whereas numerous urea-based compounds developed as soluble epoxide hydrolase (sEH) inhibitors exhibit negligible to no inhibitory activity against mEH [1]. A systematic evaluation of enantioselective urea sEH inhibitors demonstrated that all tested urea derivatives were specific for sEH without inhibition against mEH, and some even showed slight activating effects on mEH [2]. Consequently, sEH inhibitors such as GSK2256294A (sEH IC50 = 27 pM) or AR-9281 (HsEH IC50 = 13.8 nM) cannot substitute for mEH-IN-1 in experiments requiring selective mEH modulation.

mEH selectivity sEH epoxide hydrolase isoform urea inhibitors

Physicochemical Profile and Solubility Specifications for mEH-IN-1

mEH-IN-1 has a molecular weight of 385.37 g/mol (C16H17F6NOS) with a calculated LogP of 4.9, indicating moderate lipophilicity consistent with its membrane-permeable character . The compound is supplied as a white to off-white solid powder with ≥98% purity. Solubility in DMSO is specified as 50 mg/mL (129.75 mM), with ultrasonic assistance and warming to 60°C recommended for complete dissolution [1]. For in vivo formulation, vendor protocols suggest DMSO:Tween 80:Saline (10:5:85 v/v/v) for intraperitoneal or intravenous administration .

solubility DMSO formulation physicochemical properties

Recommended Research and Procurement Scenarios for mEH-IN-1


High-Sensitivity mEH Activity Assays Requiring Complete Enzyme Inhibition

mEH-IN-1 is the inhibitor of choice for fluorescence-based or colorimetric mEH activity assays where complete enzyme inhibition at low compound concentrations is required. With an IC50 of 2.2 nM [1]—approximately two orders of magnitude more potent than earlier chemotypes [2]—researchers can achieve robust mEH suppression using minimal compound quantities, reducing the risk of solvent-related artifacts or off-target interactions. This is particularly relevant for high-throughput screening formats or assays employing limited enzyme quantities.

Mechanistic Studies Distinguishing mEH-Dependent from sEH-Dependent Pathways

In experimental systems where epoxide hydrolase isoform contributions must be deconvoluted, mEH-IN-1 serves as a critical mEH-selective probe. Unlike urea-based sEH inhibitors that exhibit no mEH inhibitory activity [1], mEH-IN-1 provides selective mEH inhibition without confounding sEH modulation. This specificity enables unambiguous attribution of observed phenotypes—such as alterations in epoxide-diol metabolic flux, changes in lipid mediator profiles, or modulation of xenobiotic detoxification—to mEH activity rather than to the sEH isoform.

Pharmacological Validation of mEH as a Therapeutic Target in Disease Models

mEH has been genetically and epidemiologically associated with preeclampsia, hypercholanemia, and certain cancers [1]. mEH-IN-1 provides a validated small-molecule tool compound to interrogate the causal role of mEH catalytic activity in these disease contexts. The compound's defined in vitro potency [2] and established formulation protocols support its use in cell-based and ex vivo tissue models designed to evaluate mEH inhibition as a potential therapeutic strategy.

Xenobiotic Metabolism Studies and Drug-Drug Interaction Assessment

mEH plays a significant role in the metabolism of polyaromatic toxicants, epoxide-containing pharmaceuticals, and environmental pollutants [1]. mEH-IN-1 can be employed in hepatocyte or microsomal incubation studies to assess the contribution of mEH to the metabolic clearance or bioactivation of xenobiotic epoxides. The compound's nanomolar potency ensures that mEH activity is effectively silenced, enabling researchers to quantify the mEH-dependent fraction of metabolite formation and to evaluate potential mEH-mediated drug-drug interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for mEH-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.